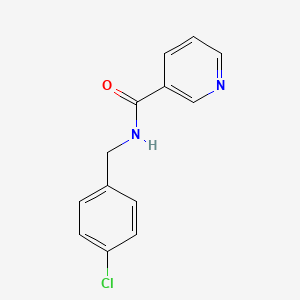![molecular formula C20H15BrN2O2 B5804850 N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. In
Wirkmechanismus
The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This reaction is crucial for various physiological processes such as respiration, acid-base balance, and electrolyte transport. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and protons, which can have various effects on physiological processes. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Inhibition of carbonic anhydrase in the brain can lead to a decrease in the production of protons, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide. One direction is to explore its potential as a therapeutic agent for various diseases such as glaucoma, epilepsy, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Synthesemethoden
The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the reaction of 4-bromobenzenecarboxylic acid with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N'-diisopropylethylamine and N,N'-carbonyldiimidazole to yield the final product. This method has been reported to yield high purity and good yields of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as respiration, acid-base balance, and electrolyte transport. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has shown promising results as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-12-10-15(11-13-16)19(22)23-25-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYLPHPUZVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)

![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)
![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
